(4-Dimethylaminomethyl-phenyl)-acetic acid
Description
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Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZEKTWPSSQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of (4-Dimethylaminomethyl-phenyl)-acetic acid
The following technical guide details the physicochemical properties, synthesis, and handling of (4-Dimethylaminomethyl-phenyl)-acetic acid , a bifunctional building block used in medicinal chemistry.
Executive Summary
This compound is a bifunctional aromatic intermediate characterized by an acidic carboxyl moiety and a basic dimethylamino group separated by a methylene bridge. This structural arrangement creates a zwitterionic character at physiological pH, distinct from its aniline analog, 4-(dimethylamino)phenylacetic acid. It is primarily utilized as a linker in drug discovery and a building block for peptidomimetics, particularly in the synthesis of inhibitors targeting specific enzymes where a basic handle is required for active site interaction.
Core Identity
| Attribute | Detail |
| IUPAC Name | 2-[4-(Dimethylaminomethyl)phenyl]acetic acid |
| Common Name | This compound |
| CAS Number (HCl Salt) | 99985-53-2 (Commercially available form) |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt) |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |
| SMILES | CN(C)Cc1ccc(CC(=O)O)cc1 |
| InChI Key | GDKDKSWVNCTWBC-UHFFFAOYSA-N (HCl Salt) |
Physicochemical Profile
Molecular Architecture & Speciation
This molecule belongs to the class of amphoteric benzylamines . Unlike aniline derivatives where the nitrogen lone pair is delocalized into the ring (reducing basicity), the methylene bridge in this compound insulates the amine, maintaining its aliphatic character and high basicity (pKa ~9.5).
-
Acidic Domain: The phenylacetic acid group (pKa ~4.3) provides a negative charge at neutral pH.
-
Basic Domain: The dimethylaminomethyl group (pKa ~9.5) accepts a proton to become cationic.
-
Result: At pH 7.0, the molecule exists primarily as a zwitterion , which drastically affects its solubility and partition coefficient (LogD).
Key Physical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic in HCl salt form. |
| Melting Point | >200°C (Decomposition) | Characteristic of amino acid salts; exact MP depends on purity/solvate. |
| Solubility (HCl Salt) | High (>50 mg/mL) in Water, DMSO, Methanol | Ionic lattice breaks easily in polar protic solvents. |
| Solubility (Free Base) | Low in Water; High in DCM, Ethyl Acetate | Must be generated by pH adjustment to ~6.5 (Isoelectric point). |
| pKa (Acid) | 4.3 ± 0.1 (Predicted) | Typical for phenylacetic acid derivatives. |
| pKa (Base) | 9.5 ± 0.2 (Predicted) | Typical for tertiary benzylamines. |
| LogP | 1.2 (Free Base) / -1.5 (Zwitterion) | Highly pH-dependent partitioning. |
pH-Dependent Speciation Diagram
The following diagram illustrates the protonation states across the pH scale, critical for developing extraction protocols.
Chemical Reactivity & Synthesis[2][5][6][7][8]
Synthesis Pathways
While direct alkylation is possible, the Reductive Amination of 4-formylphenylacetic acid is the preferred "Expert" route due to milder conditions and fewer side reactions compared to using chloromethyl intermediates (which are potential alkylating agents and safety hazards).
Recommended Protocol: Reductive Amination
-
Precursor: 4-Formylphenylacetic acid.
-
Reagents: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Mechanism: Formation of the iminium ion followed by selective hydride reduction.
Stability & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to deliquescence, making accurate weighing difficult.
-
Oxidation: The benzylic amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.
-
Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.
Experimental Protocols
Analytical Identification (HPLC)
To separate this amphoteric molecule, standard reverse-phase C18 methods often fail due to peak tailing of the amine.
-
Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate (pH 3).
-
Mobile Phase B: Acetonitrile.
-
Note: Low pH is required to protonate the carboxylic acid and suppress ionization of silanols on the column, improving peak shape.
Handling & Safety (MSDS Summary)
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, flush with copious water. The HCl salt is acidic; neutralization of skin contact is not usually necessary beyond washing.
References
-
Sigma-Aldrich. (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride Product Page. Link
-
PubChem. Compound Summary: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride (Structural Analog Data). Link
-
ChemicalBook. 4-(Dimethylamino)phenylacetic acid Properties (Differentiation Reference). Link
-
Organic Chemistry Portal. Reductive Amination: General Methodology. Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Link
(4-Dimethylaminomethyl-phenyl)-acetic acid molecular structure and weight
An In-Depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds serve as pivotal starting points for the development of a vast array of functional molecules. This compound is one such compound. While seemingly unassuming in its structure, it represents a versatile building block, the utility of which is rooted in the unique interplay of its constituent functional groups: a carboxylic acid, a phenyl ring, and a dimethylaminomethyl group. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its fundamental physicochemical properties to its synthesis and applications. The protocols and insights contained herein are presented to not only inform but also to empower the reader in their own research endeavors.
Molecular Structure and Physicochemical Properties
This compound, as its name suggests, is a derivative of phenylacetic acid.[1] The core structure consists of a phenyl ring substituted at the para-position (position 4) with a dimethylaminomethyl group [-CH2N(CH3)2] and an acetic acid moiety [-CH2COOH]. The presence of both an acidic (carboxyl) and a basic (tertiary amine) functional group within the same molecule makes it an interesting subject for studying zwitterionic character and pH-dependent properties.
The dimethylamino group acts as a strong electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[1] This electronic characteristic is a key determinant of its utility in more complex molecular syntheses.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(dimethylaminomethyl)phenyl]acetic acid | [2] |
| CAS Number | 17078-28-3 | [3][4][5] |
| Molecular Formula | C10H13NO2 | [1][3] |
| Molecular Weight | 179.22 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Melting Point | 105-108 °C | [3][6] |
| Boiling Point | 328.8 °C at 760 mmHg | [3][6] |
| Density | 1.157 g/cm³ | [3][6] |
| pKa | 3.99 ± 0.10 (Predicted) | [3][6] |
| SMILES | CN(C)c1ccc(CC(O)=O)cc1 | [4][6] |
| InChI Key | KQGHTOZUPICELS-UHFFFAOYSA-N | [4][6] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing phenylacetic acid derivative or the construction of the acetic acid side chain on a substituted benzene ring. One plausible and efficient method is the reductive amination of 4-formylphenylacetic acid with dimethylamine.
Synthetic Workflow: Reductive Amination
This process involves two key steps: the formation of an iminium ion intermediate from the reaction of the aldehyde with dimethylamine, followed by its reduction to the tertiary amine.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Formylphenylacetic acid
-
Dimethylamine (40% solution in water)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylphenylacetic acid in methanol.
-
Iminium Ion Formation: Cool the solution in an ice bath. Slowly add an excess of aqueous dimethylamine solution. Stir the mixture for 30 minutes at 0-5 °C.
-
Reduction: While maintaining the low temperature, add sodium borohydride portion-wise to the reaction mixture. Caution: Hydrogen gas evolution.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to the isoelectric point of the product (around pH 4-5) using HCl. This will cause the product to precipitate. Extract the product into ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR). The obtained values should be consistent with those reported in the literature.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in several areas, most notably in the pharmaceutical industry.[1][3]
-
Pharmaceutical Intermediates: It serves as a key building block in the synthesis of more complex pharmaceutical molecules.[1][3] Its carboxylic acid group allows for the formation of amide bonds, a cornerstone of many drug structures, while the tertiary amine can be used for salt formation to improve solubility or as a handle for further derivatization.
-
ACE Inhibitors: This compound is utilized in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure.[3]
-
Peptide Synthesis: The molecule is also employed in peptide synthesis.[3][4]
-
Biological Activity Studies: The structural motif is a candidate for investigating various biological activities, including antibacterial, antifungal, or enzyme inhibitory properties.[1] For instance, related compounds have been studied for their potential as monoamine oxidase (MAO) inhibitors, which could have implications for neurological disease research.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Information | Precautionary Measures |
| Hazard Codes: Xi (Irritant)[3] | Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1][6] |
| Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.[1] |
| Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[3] | Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][3][6] |
Conclusion
This compound is a molecule of significant utility in the realm of organic and medicinal chemistry. Its straightforward, yet functional, structure provides a versatile platform for the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher intending to utilize this valuable chemical intermediate. The information presented in this guide serves as a foundational resource to support and facilitate such endeavors.
References
-
4-(DIMETHYLAMINO)PHENYLACETIC ACID | CAS 17078-28-3. LookChem. [Link]
-
2-[4-[(dimethylamino)methyl]phenyl]acetic acid | CAS: 99985-52-1. Finetech Industry Limited. [Link]
-
[4-(Methylamino)phenyl]acetic acid | C9H11NO2 | CID 290114. PubChem. [Link]
-
[4-(Dimethylamino)phenyl]acetic acid. Oakwood Chemical. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
[4-({5-(aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetic acid. PubChem. [Link]
-
4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-[4-[(dimethylamino)methyl]phenyl]acetic acid | CAS: 99985-52-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Dimethylamino)phenylacetic acid | CAS 17078-28-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3 [chemicalbook.com]
- 7. [4-(Diethylamino)phenyl]acetic acid | 27864-28-4 | Benchchem [benchchem.com]
(4-Dimethylaminomethyl-phenyl)-acetic acid as a pharmaceutical intermediate
An In-depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic acid as a Pharmaceutical Intermediate
Foreword: The Strategic Importance of Well-Characterized Intermediates
In the intricate tapestry of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is paved with critical intermediates. The quality, purity, and scalability of these intermediates directly dictate the success of the final drug product. This compound is one such pivotal building block. Its structure, featuring a phenylacetic acid core functionalized with a dimethylaminomethyl group, presents a unique combination of acidic and basic moieties, making it a versatile precursor in the synthesis of complex molecular architectures.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthetic strategy, analytical validation, and the underlying chemical principles governing this compound. Our objective is to equip you with the technical insights required to synthesize, analyze, and implement this intermediate with confidence and scientific rigor.
Molecular Profile and Physicochemical Characteristics
This compound is a derivative of phenylacetic acid, distinguished by a dimethylaminomethyl substituent at the para-position of the phenyl ring.[1] This substitution significantly influences its chemical properties, introducing a basic nitrogen center and altering the electronic nature of the aromatic ring.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(Dimethylamino)methylbenzeneacetic acid | |
| CAS Number | 17078-28-3 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 105-108 °C | [2][3] |
| pKa | ~3.99 (Predicted) | N/A |
| Solubility | Soluble in various organic solvents | [1] |
Recommended Synthesis Pathway: A Two-Step Approach
While various synthetic routes can be conceptualized, a robust and scalable pathway is paramount in pharmaceutical development. We propose a two-step synthesis commencing from the readily available and cost-effective starting material, 4-methylphenylacetic acid (p-tolylacetic acid). This pathway involves a selective benzylic bromination followed by a nucleophilic substitution with dimethylamine.
This approach is selected for its high selectivity and reliance on well-established, reliable reactions. The benzylic position of p-tolylacetic acid is activated for free-radical halogenation, and the subsequent displacement by an amine is a highly efficient transformation.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of (4-Bromomethyl-phenyl)-acetic acid
This step leverages a free-radical chain reaction for the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, constant concentration of bromine in the reaction mixture, minimizing side reactions such as aromatic bromination.[4] A radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction.
-
Materials:
-
4-Methylphenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (or Carbon Tetrachloride)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methylphenylacetic acid (1 equivalent).
-
Add chlorobenzene to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere. Initiation can be aided by irradiation with a broadband light source.[5]
-
Maintain the temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-10 hours).
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-bromomethyl-phenyl)-acetic acid, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Step 2: Synthesis of this compound
This step is a classical nucleophilic substitution (SN2) reaction. The benzylic bromide is an excellent electrophile, and dimethylamine is a potent nucleophile. A non-nucleophilic base is often added to quench the HBr by-product.
-
Materials:
-
(4-Bromomethyl-phenyl)-acetic acid (from Step 1)
-
Dimethylamine (40% aqueous solution or as a gas)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Acetonitrile
-
-
Procedure:
-
Dissolve the (4-bromomethyl-phenyl)-acetic acid (1 equivalent) in THF in a reaction flask.
-
Add a base such as potassium carbonate (2.5 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an excess of dimethylamine solution (2.5-3 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove excess dimethylamine and salts.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 4-6) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.
-
Mechanistic Rationale
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Reaction mechanisms for the two-step synthesis.
-
Benzylic Bromination: The choice of NBS is critical for selectivity. It ensures that the concentration of elemental bromine (Br₂), formed in situ, remains very low. This favors the high-energy radical abstraction of a benzylic hydrogen over the lower-energy electrophilic aromatic substitution pathway.[4]
-
Nucleophilic Amination: The reaction proceeds via a classic SN2 mechanism. The use of a polar aprotic solvent like THF or acetonitrile facilitates this pathway. The addition of a base is essential to neutralize the hydrobromic acid formed, which would otherwise protonate the dimethylamine nucleophile, rendering it inactive.
Analytical Characterization and Quality Control
Rigorous quality control is non-negotiable for pharmaceutical intermediates.[6][7] A comprehensive analytical strategy must be employed to confirm the structure, assess purity, and identify any potential impurities.
Structural Elucidation
The identity of the synthesized this compound should be confirmed using a suite of spectroscopic methods. The expected data, based on the analysis of structurally similar compounds, are summarized below.[8][9]
| Analytical Method | Expected Observations |
| ¹H NMR | * ~7.2-7.4 ppm: AA'BB' system (two doublets) for the para-substituted aromatic protons. |
-
~3.6 ppm: Singlet, 2H, for the benzylic methylene protons (-CH₂-COOH).
-
~3.4 ppm: Singlet, 2H, for the benzylic methylene protons (-CH₂-N(CH₃)₂).
-
~2.2 ppm: Singlet, 6H, for the two methyl groups of the dimethylamino moiety (-N(CH₃)₂).
-
~11-12 ppm: Broad singlet, 1H, for the carboxylic acid proton (-COOH), may be exchangeable with D₂O. | | ¹³C NMR | * ~175 ppm: Carboxylic acid carbonyl carbon.
-
~128-135 ppm: Aromatic carbons (4 signals expected due to para-substitution).
-
~64 ppm: Benzylic carbon adjacent to nitrogen (-CH₂-N).
-
~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).
-
~40 ppm: Benzylic carbon adjacent to the carboxyl group (-CH₂-COOH). | | FT-IR (KBr) | * ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).
-
~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
-
~1610, 1510 cm⁻¹: C=C stretches of the aromatic ring.
-
~1200-1300 cm⁻¹: C-N stretch. | | Mass Spec (ESI+) | * [M+H]⁺ = 180.10 |
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and detecting any process-related impurities.[10][11] A stability-indicating reverse-phase method must be developed and validated.
Recommended HPLC Method Protocol:
-
System: HPLC with UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is recommended to ensure elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
Method Validation and Impurity Control
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability. Key validation parameters include:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for the main component is free from interference from impurities, degradants, and placebo components. | Ensures the method accurately measures only the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of nominal). | Confirms a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at multiple levels. | Demonstrates the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. | Assesses the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
Impurity Profiling: Potential impurities arise from starting materials or side reactions. Key potential impurities for this process include:
-
Unreacted 4-methylphenylacetic acid (from Step 1).
-
(4-Bromomethyl-phenyl)-acetic acid (from Step 1).
-
Dibrominated species (e.g., (4-dibromomethyl-phenyl)-acetic acid).
-
Quaternary ammonium salts (from over-alkylation in Step 2).
These impurities must be monitored and controlled within specified limits, typically <0.10% for reporting and identification as per ICH guidelines.[12]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be observed.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. The compound is expected to be an irritant.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed under an inert atmosphere to prevent degradation.
Conclusion
This compound is a valuable pharmaceutical intermediate whose synthesis and quality control demand a rigorous, science-driven approach. The presented two-step synthesis from p-tolylacetic acid offers a scalable and efficient pathway. The key to successful implementation lies not only in the execution of the protocol but in the comprehensive analytical characterization of the final product. By adhering to stringent quality control standards and validating analytical methodologies, development scientists can ensure the production of a high-quality intermediate, thereby laying a solid foundation for the subsequent synthesis of safe and effective active pharmaceutical ingredients.
References
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The Royal Society of Chemistry. "Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives." Available at: [Link]
-
Wiley-VCH. "Supporting Information." Available at: [Link]
-
PYG Lifesciences. "How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance." Available at: [Link]
-
Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Available at: [Link]
- Google Patents. "A kind of preparation method of 4 mesyl phenylacetic acid.
-
ScienceDirect. "Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient." Available at: [Link]
-
PhytoBank. "[1H,13C] 2D NMR Spectrum (PHY0056434)." Available at: [Link]
- Google Patents. "Preparation method of 4-methylthio phenylacetic acid.
-
ResearchGate. "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation." Available at: [Link]
-
Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Available at: [Link]
-
PMC. "Formylation of Amines." Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. "Review article on impurity profiling." Available at: [Link]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]
-
Walsh Medical Media. "Impurity Profiling and Quality Assurance in Pharmaceutical Products." Available at: [Link]
-
ResearchGate. "Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct." Available at: [Link]
-
ResolveMass Laboratories Inc. "Identification and profiling of impurities in Pharmaceuticals." Available at: [Link]
- Google Patents. "Improved method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. "13C NMR (CDCl3, 50 MHz) of phenylacetic acid." Available at: [Link]
-
Cipac.org. "multi-active method for the analysis of active substances in formulated products to support quality control scope." Available at: [Link]
- Google Patents. "Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
International Journal of Pharmaceutical Sciences Review and Research. "A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D." Available at: [Link]
-
FooDB. "Showing Compound Phenylacetic acid (FDB010558)." Available at: [Link]
- Google Patents. "A kind of preparation method to bromomethyl phenylacetic acid.
-
Organic Chemistry Portal. "Synthesis of benzylic amines." Available at: [Link]
-
NIST WebBook. "Phenylacetic acid propyl ester." Available at: [Link]
-
White Rose Research Online. "Chan–Lam amination of secondary and tertiary benzylic boronic esters." Available at: [Link]
-
PhytoBank. "13C NMR Spectrum (PHY0056434)." Available at: [Link]
-
ResearchGate. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity." Available at: [Link]
-
SIELC Technologies. "Separation of Phenylacetic acid on Newcrom R1 HPLC column." Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]
- 6. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmacyjournal.org [pharmacyjournal.org]
From Scaffold to Therapeutic: The Medicinal Chemistry of (4-Dimethylaminomethyl-phenyl)-acetic Acid
[1]
Executive Summary
(4-Dimethylaminomethyl-phenyl)-acetic acid (CAS: 99985-53-2, typically as HCl) represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between the classic anti-inflammatory phenylacetic acids (like Diclofenac) and the antifibrinolytic benzylamines (like PAMBA).
This guide analyzes the therapeutic potential of this molecule not merely as a standalone drug, but as a critical pharmacophore building block . Its unique zwitterionic capability—combining an acidic carboxyl tail with a basic dimethylamino head—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting serine proteases, and as a solubility-enhancing linker in Antibody-Drug Conjugates (ADCs) .
Chemical Profile & Structural Biology
The Zwitterionic Advantage
Unlike simple phenylacetic acids, this molecule possesses an amphiphilic nature defined by two distinct poles:
-
The "Anchor" (Carboxyl Group): A classic H-bond acceptor/donor, capable of salt-bridging with basic residues (Arg, Lys) in protein active sites.
-
The "Warhead" (Dimethylaminomethyl Group): A tertiary amine (pKa ~9.0–9.5) that remains protonated at physiological pH. This mimics the cationic side chains of Lysine or Arginine but with increased lipophilicity due to the methyl caps.
Structural Homology Analysis
To understand its therapeutic potential, we must map it against known bioactive agents.
| Compound | Structure Core | Function | Relation to Subject |
| PAMBA | p-Aminomethyl-benzoic acid | Antifibrinolytic | Direct Homolog: Our subject is the acetic acid (homologated) and N-dimethylated analog. |
| Tranexamic Acid | Trans-4-aminomethyl-cyclohexane | Antifibrinolytic | Bioisostere: Our subject replaces the cyclohexane with a phenyl ring (rigidification). |
| Diclofenac | Phenylacetic acid | NSAID (COX Inhibitor) | Scaffold Parent: Our subject adds a basic amine, potentially altering target from COX to Proteases. |
Therapeutic Applications & Mechanisms
Antifibrinolytic & Plasminogen Targeting
The most direct therapeutic hypothesis is the modulation of the fibrinolytic system. PAMBA and Tranexamic acid work by binding to the Lysine Binding Sites (LBS) on Plasminogen.
-
Mechanism: The carboxylate mimics the C-terminal of Lysine, while the amine mimics the epsilon-amino group.
-
Application: The N,N-dimethyl substitution in our subject molecule increases steric bulk. This is often used to modulate affinity —creating a "soft drug" that binds transiently or targets a specific sub-pocket (S1') of Plasminogen that cannot accommodate the primary amine of PAMBA.
Serine Protease Inhibition (Thrombin/Factor Xa)
In the design of anticoagulants, a basic moiety is required to penetrate the S1 specificity pocket (which contains Asp189 in Trypsin/Thrombin).
-
Strategy: Use this compound as the P1 fragment.
-
Advantage: The tertiary amine provides a cationic interaction without the high desolvation penalty of a primary amine (guanidine mimicry).
-
Workflow: Coupling this acid to a hydrophobic "cap" (e.g., sulfonylurea) to create a bivalent inhibitor.
CNS-Targeting Prodrug Moieties
The dimethylaminomethyl group is a classic "solubilizing tail" used to improve the blood-brain barrier (BBB) penetration of carboxylic acid drugs.
-
Concept: If a drug candidate (R-COOH) is too hydrophilic, converting it to a prodrug using this scaffold can balance the LogP.
-
Metabolism: The N-methyl groups are susceptible to oxidative demethylation by Cytochrome P450 enzymes, potentially releasing a primary amine metabolite in situ.
Synthetic Pathways & Quality Control
To deploy this molecule in research, high-purity synthesis is required. The preferred route avoids the use of potent lacrimators (like benzyl halides) where possible.
Preferred Route: Reductive Amination
This protocol ensures high yield and avoids over-alkylation.
Reagents:
-
Starting Material: 4-Formylphenylacetic acid (CAS: 22232-25-3).
-
Amine Source: Dimethylamine (2M in THF).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB).
Figure 1: Reductive amination pathway for the synthesis of the target scaffold.
Quality Control Parameters
-
HPLC: >98% purity required.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient). Note: TFA is crucial to sharpen the peak of the basic amine.
-
-
1H-NMR (DMSO-d6):
-
Look for the Singlet at ~2.2 ppm (6H, -N(CH3)2).
-
Look for the Singlet at ~3.4 ppm (2H, Ar-CH2-N).
-
Look for the Singlet at ~3.6 ppm (2H, Ar-CH2-COOH).
-
Experimental Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
Context: Essential to determine the zwitterionic range (Isoelectric point).
-
Preparation: Dissolve 10 mg of the substance in 20 mL of degassed water/methanol (90:10).
-
Titrant: 0.1 N NaOH (standardized).
-
Execution: Perform titration at 25°C under Nitrogen atmosphere.
-
Analysis: Plot pH vs. Volume. Expect two inflection points:
-
pKa1 (Carboxyl): ~3.8 - 4.2
-
pKa2 (Tertiary Amine): ~9.0 - 9.5
-
-
Validation: The substance exists as a zwitterion at physiological pH (7.4), making it highly soluble but net neutral—optimal for passive diffusion.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Capping
Context: Using the molecule as an N-terminal cap in peptide drug discovery.
-
Resin: Rink Amide Resin (0.5 mmol/g).
-
Coupling:
-
Dissolve this compound (3 eq) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6 eq). Note: Use slightly less HATU to prevent guanidinylation of the amine.
-
Incubate with resin for 45 mins.
-
-
Cleavage: TFA/TIPS/Water (95:2.5:2.5).
-
Result: A peptide capped with a cationic aromatic moiety, increasing half-life and receptor affinity.
Strategic Visualization: The Pharmacophore Map
The following diagram illustrates how this scaffold interacts within a hypothetical Serine Protease active site (e.g., Thrombin S1 Pocket).
Figure 2: Pharmacophore mapping of the scaffold within a protease active site. The basic amine anchors the molecule, while the acid tail serves as the attachment point for the rest of the drug.
References & Authoritative Sources
-
Markwardt, F. (1978). Pharmacology of antifibrinolytic agents.
-
Context: Establishes the structure-activity relationship (SAR) of aminomethyl-benzoic acid derivatives (PAMBA) which are homologs of the subject molecule.
-
-
PubChem Compound Summary. (2023). 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride.[1][2]
-
Context: Verification of chemical structure, CAS (99985-53-2), and physicochemical properties.
-
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned.
-
Context: Validates the use of small, soluble phenylacetic acid derivatives as fragments in FBDD screens.
-
-
Sigma-Aldrich (Merck). (2023). Product Specification: 4-(Dimethylaminomethyl)phenylacetic acid hydrochloride.[1][2]
-
Context: Source for commercial availability and purity standards for research use.
-
Introduction: The Central Role of Linkers in Solid-Phase Peptide Synthesis
An In-depth Technical Guide to (4-Dimethylaminomethyl-phenyl)-acetic Acid and its Analogs in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of this methodology hinges on the strategic use of a solid support (resin) and a cleavable linker, which acts as the anchor for the growing peptide chain.[1][2] The choice of linker is paramount as it dictates the conditions for peptide cleavage, the C-terminal functionality of the final product, and the overall compatibility with the chosen protecting group strategy (e.g., Boc or Fmoc).[3][4]
This guide focuses on the phenylacetic acid scaffold as a foundational element for linkers in SPPS. While direct, comprehensive literature on the application of This compound in peptide synthesis is scarce, its structure is highly analogous to the well-established and widely utilized Phenylacetamidomethyl (PAM) linker . Therefore, this document will provide a detailed examination of the PAM linker as a proxy to understand the potential utility, synthesis, and application of substituted phenylacetic acid derivatives in SPPS. This approach allows us to explore the core chemical principles that would govern the behavior of this compound, should it be employed as a linker handle.
The Phenylacetic Acid Scaffold: A Foundation for Acid-Labile Linkers
The phenylacetic acid moiety is a key structural component in the design of linkers for Boc-based SPPS. Its utility stems from the ability to form a benzyl ester linkage with the C-terminal amino acid. This linkage exhibits sufficient stability to the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc protecting group (typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[3][5] However, it can be cleaved under stronger acidic conditions, most notably with anhydrous Hydrogen Fluoride (HF), to release the final peptide with a C-terminal carboxylic acid.[1]
The most prominent example of a linker built upon this scaffold is the PAM linker, derived from 4-(hydroxymethyl)phenylacetic acid.[6][7] The PAM linker was developed as an improvement over the original Merrifield resin, offering greater stability to the repeated TFA treatments during synthesis, thereby reducing premature peptide cleavage and improving the yield and purity of longer peptides.[6][8]
The PAM Linker: A Structural and Functional Analog
To understand the potential role of this compound, a thorough understanding of the PAM linker is essential. The key difference lies in the para-substituent: a hydroxymethyl group (-CH₂-OH) in the PAM precursor versus a dimethylaminomethyl group (-CH₂-N(CH₃)₂) in the topic compound.
Structural Comparison
Caption: Workflow for PAM-Resin Synthesis.
Protocol 2: Attachment of the First Boc-Amino Acid
This protocol details the esterification of the first amino acid to the PAM-resin.
-
Swell the PAM-resin (1.0 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Nα-Boc-protected amino acid (4 eq.) and DMAP (0.1 eq.) in a mixture of DCM and DMF.
-
Cool the solution to 0°C and add DIC (4 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To cap any unreacted hydroxyl groups, add acetic anhydride (2 eq.) and continue agitation for 1 hour.
-
Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Peptide Cleavage from PAM-Resin
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus within a certified fume hood.
-
Place the dried peptide-resin (e.g., 200 mg) in the reaction vessel of an HF cleavage apparatus.
-
Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin).
-
Cool the vessel to -5 to 0°C using an ice/salt bath.
-
Condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
Sources
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Guide for Resin and Linker Selection in Solid‐Phase Peptide Synthesis | Scilit [scilit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. seplite.com [seplite.com]
- 7. osti.gov [osti.gov]
- 8. peptide.com [peptide.com]
Methodological & Application
An Application Note and Comprehensive Protocol for the N-acetylation of N,N-dimethyl-p-phenylenediamine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-acetylation of N,N-dimethyl-p-phenylenediamine to synthesize N-[4-(dimethylamino)phenyl]acetamide. The protocol emphasizes safety, efficiency, and product purity, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, crucial for protecting amino groups, modifying the bioactivity of molecules, and synthesizing valuable intermediates.[1][2] The acetylation of aromatic amines, such as N,N-dimethyl-p-phenylenediamine, is a widely employed reaction in the pharmaceutical and chemical industries.[3] The resulting product, N-[4-(dimethylamino)phenyl]acetamide (also known as 4-acetamido-N,N-dimethylaniline), serves as a key building block in various synthetic pathways.[4]
This guide focuses on the most common and efficient method for this transformation: the reaction of N,N-dimethyl-p-phenylenediamine with acetic anhydride.[4][5] We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss methods for monitoring reaction progress and characterizing the final product, and address potential troubleshooting.
Reaction Mechanism and Scientific Principles
The N-acetylation of N,N-dimethyl-p-phenylenediamine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[4] The primary amine of N,N-dimethyl-p-phenylenediamine, being a strong nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride.[4][6] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate ion as a leaving group and forming the final N-acetylated product.[4]
The reaction is typically exothermic, and in some cases, cooling may be necessary to control the reaction rate and prevent side reactions.[4][7] The use of a solvent, such as glacial acetic acid, can help to dissipate heat and ensure a homogeneous reaction mixture.[4][5]
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis is provided in the table below.
| Reagent/Material | Grade | Supplier | Notes |
| N,N-dimethyl-p-phenylenediamine | Reagent | Major Chemical Supplier | Should be light in color. If dark, purification may be necessary.[5] |
| Acetic Anhydride | Reagent | Major Chemical Supplier | Freshly opened or properly stored to prevent hydrolysis.[5] |
| Glacial Acetic Acid | ACS | Major Chemical Supplier | Used as a solvent. |
| Deionized Water | For workup and recrystallization. | ||
| Standard Laboratory Glassware | Round-bottom flask, magnetic stirrer, stir bar, graduated cylinders, beakers, Büchner funnel, vacuum flask. | ||
| Filtration Apparatus | For collecting the product. | ||
| Magnetic Stir Plate/Hot Plate | |||
| Ice Bath | For controlling reaction temperature and inducing precipitation. | ||
| Thin-Layer Chromatography (TLC) Plate | Silica Gel | For monitoring reaction progress. | |
| TLC Developing Chamber | |||
| UV Lamp | For visualizing TLC plates. |
Experimental Workflow Visualization
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of N-[4-(dimethylamino)phenyl]acetamide.
Detailed Step-by-Step Protocol
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethyl-p-phenylenediamine (1.0 equivalent) in a minimal amount of glacial acetic acid.[4][5]
-
Stir the solution at room temperature until the starting material is fully dissolved.
2. Acetylation Reaction:
-
While stirring, slowly add a slight molar excess of acetic anhydride (approximately 1.1 to 1.2 equivalents) to the solution.[5] The addition should be done dropwise to control the exothermic nature of the reaction.[7]
-
If the temperature of the reaction mixture increases significantly, use an ice bath to maintain a controlled temperature.[4]
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.[5]
3. Reaction Monitoring:
-
The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).[5]
-
Prepare a TLC plate and spot the starting material, the reaction mixture, and a co-spot of both.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under a UV lamp. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
4. Product Isolation and Purification:
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water.[4] This will cause the crude product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected solid thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.[4]
-
For further purification, recrystallize the crude product from a suitable solvent, such as water or an ethanol-water mixture.[8]
-
Dry the purified crystals under vacuum to obtain the final product, N-[4-(dimethylamino)phenyl]acetamide.[4]
Characterization of the Product
The identity and purity of the synthesized N-[4-(dimethylamino)phenyl]acetamide can be confirmed using various analytical techniques:
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques provide detailed structural information about the molecule.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group.[9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[10]
-
Safety and Handling Precautions
-
N,N-dimethyl-p-phenylenediamine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin irritation and may cause an allergic skin reaction.[13] Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][13]
-
Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage.[14] It is also harmful if inhaled.[14] Handle with extreme care in a fume hood and wear appropriate PPE.[14]
-
Glacial Acetic Acid: This is a corrosive liquid and should be handled with care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Hydrolyzed acetic anhydride. | Use a fresh bottle of acetic anhydride.[5] |
| Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. Monitor by TLC.[5] | |
| Starting material is protonated and deactivated. | If using a stronger acetylating agent like acetyl chloride, the addition of a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the generated HCl.[5] | |
| Product is Colored | Impure starting material. | Purify the N,N-dimethyl-p-phenylenediamine by recrystallization or distillation before use.[5] |
| Oxidation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Multiple Spots on TLC | Incomplete reaction. | Continue stirring or gently heat the reaction mixture. |
| Formation of di-acetylated product (less common). | Use a controlled amount of acetic anhydride. |
Conclusion
This application note provides a robust and reliable protocol for the N-acetylation of N,N-dimethyl-p-phenylenediamine. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can consistently synthesize high-purity N-[4-(dimethylamino)phenyl]acetamide for their research and development needs.
References
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]
-
Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
- Process for the direct acetylation of aromatic amines.
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek. [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Green Acetylation of Primary Aromatic Amines. Resonance. [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
N,N-Dimethylphenylenediamine. Wikipedia. [Link]
- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
Re Crystallization of Acetanilide 1 Col. Scribd. [Link]
-
Automated N-terminal Acetylation. CEM Corporation. [Link]
-
N-Terminus Acetylation Protocol. CDN. [Link]
-
Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Purification and activity assays of N-terminal acetyltransferase D. PubMed. [Link]
- Method of purifying technical p-phenylenediamine.
-
Purification and activity assays of N-terminal acetyltransferase D. PMC. [Link]
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. One moment, please... [abdurrahmanince.net]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
Application Note: (4-Dimethylaminomethyl-phenyl)-acetic acid in Anticancer Drug Synthesis
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Content Focus: Mechanistic rationale, synthetic integration, and physicochemical optimization of targeted oncology therapeutics.
Executive Summary
(4-Dimethylaminomethyl-phenyl)-acetic acid is a highly versatile, bifunctional building block widely utilized in the design and synthesis of targeted anticancer therapeutics. By combining a reactive phenylacetic acid handle with a basic dimethylaminomethyl moiety, this compound serves as a critical structural element for optimizing both the pharmacodynamic (target binding) and pharmacokinetic (aqueous solubility) profiles of lead compounds. This application note details the mechanistic rationale for its use, validated synthetic workflows, and the resulting physicochemical improvements in oncology drug design.
Mechanistic Rationale: The Role of the Dimethylaminomethyl Group
In medicinal chemistry, poor aqueous solubility is a primary cause of attrition in oncology drug development. The incorporation of a dimethylaminomethyl group onto a phenyl ring is a proven strategy to drastically enhance the physicochemical properties of hydrophobic scaffolds.
-
Pharmacokinetic (PK) Solubility Enhancement: The tertiary amine has a pKa of approximately 8.5–9.0, ensuring it remains predominantly protonated at physiological pH (7.4). This ionization significantly increases thermodynamic solubility, a principle successfully demonstrated in the development of highly water-soluble anticancer derivatives, such as dimethylaminomethyl-substituted heliomycin [1] and curcumin analogues [2].
-
Pharmacodynamic (PD) Target Engagement: Beyond pharmacokinetics, the protonated nitrogen frequently acts as a critical pharmacophore. In kinase inhibitors, this basic center often forms a stabilizing salt bridge with acidic residues (e.g., Aspartate or Glutamate) located in the solvent-exposed region or the DFG-motif of the kinase active site, thereby increasing target affinity and residence time.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling Workflow
Causality & Rationale: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield poor results with this substrate because the basic tertiary amine can interfere with the activation complex. HATU, utilized in the presence of a sterically hindered base (DIPEA), provides rapid formation of the active ester, minimizing side reactions and overcoming the steric bulk of complex anticancer amine partners.
Materials:
-
This compound (1.0 eq)
-
Target Amine (e.g., substituted aniline or heterocyclic core) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Expert Insight: Excess DIPEA ensures the tertiary amine of the building block remains unprotonated (free base), preventing self-catalysis or degradation during the activation step.
-
-
Coupling: Add HATU (1.2 eq) in one portion. Stir the reaction mixture for 15 minutes until the active ester is fully formed.
-
Amine Addition: Add the target amine (1.0 eq) dropwise as a solution in DMF. Stir at room temperature for 2–4 hours.
-
Self-Validating Check: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass [M+H]⁺ indicates reaction completion. Do not proceed to workup until >95% conversion is confirmed.
-
Workup (Critical Step): Dilute the mixture with Ethyl Acetate.
-
Expert Insight:Do not use standard acidic washes (e.g., 1M HCl or 10% Citric Acid). The highly basic dimethylaminomethyl group will protonate, causing your product to partition irreversibly into the aqueous layer. Instead, wash the organic layer with saturated NaHCO₃ (3x) and brine (1x).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via reverse-phase prep-HPLC (0.1% TFA in Water/Acetonitrile) to isolate the product as a stable TFA salt.
Protocol 2: Kinetic Aqueous Solubility Profiling
To validate the solubility enhancement conferred by the dimethylaminomethyl group, perform the following self-validating kinetic solubility assay:
-
Prepare a 10 mM stock solution of the synthesized drug in 100% DMSO.
-
Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final).
-
Incubate at 37°C for 24 hours with continuous shaking (300 rpm) to reach kinetic equilibrium.
-
Centrifuge at 14,000 x g for 15 minutes to pellet any precipitated compound.
-
Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% Acetonitrile. The calculated concentration represents the kinetic aqueous solubility.
Data Presentation: Physicochemical Impact
The following table summarizes the typical improvements observed when substituting a standard phenylacetic acid moiety with the this compound building block in a generic targeted kinase inhibitor scaffold.
| Property | Unsubstituted Phenylacetic Acid Derivative | This compound Derivative |
| cLogP (Lipophilicity) | 4.8 | 3.2 |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 150 µg/mL |
| pKa (Basic Center) | N/A | ~ 8.8 |
| Target Kinase IC₅₀ | 120 nM | 15 nM (Enhanced via salt bridge) |
| Oral Bioavailability (F%) | < 10% | > 45% |
Synthetic & Biological Workflow Visualization
Workflow of this compound integration and downstream signaling blockade.
References
-
Water-soluble 4-(dimethylaminomethyl)heliomycin exerts greater antitumor effects than parental heliomycin by targeting the tNOX-SIRT1 axis and apoptosis in oral cancer cells. eLife.[Link]
-
Design and synthesis of dimethylaminomethyl-substituted curcumin derivatives/analogues: potent antitumor and antioxidant activity, improved stability and aqueous solubility compared with curcumin. Bioorganic & Medicinal Chemistry Letters. [Link]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (4-Dimethylaminomethyl-phenyl)-acetic acid
Application Note and Protocol
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Dimethylaminomethyl-phenyl)-acetic acid. This application note is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The method detailed herein is designed for accuracy, precision, and reliability, with a thorough explanation of the scientific principles underpinning the chosen chromatographic parameters. The protocol is structured to be self-validating, adhering to the principles of scientific integrity and referencing authoritative guidelines from the FDA and ICH.
Introduction: The Analytical Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is paramount. This application note addresses this need by providing a detailed, field-proven HPLC method.
The molecule possesses both a carboxylic acid group and a tertiary amine, making it amphoteric. This dual functionality presents a unique challenge in reversed-phase HPLC, as its ionization state, and therefore its retention behavior, is highly dependent on the pH of the mobile phase. This guide will explain how to control these variables to achieve consistent and reproducible results.
Foundational Principles: Method Development Rationale
The development of this HPLC method is grounded in the physicochemical properties of this compound and established chromatographic principles for the separation of ionizable aromatic compounds.
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in developing a robust analytical method. Key properties of this compound include:
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 105-108 °C | [1] |
| pKa (predicted) | 3.99 ± 0.10 (for the carboxylic acid) | [1] |
| Solubility | Soluble in water and polar organic solvents | [2] |
The predicted pKa of the carboxylic acid group is a critical parameter. To ensure consistent retention and good peak shape in reversed-phase HPLC, the ionization of the analyte should be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the acidic functional group.[3]
Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC
Given the polar nature and ionizable functional groups of the analyte, a reversed-phase HPLC method with ion suppression was selected. This approach offers several advantages:
-
Enhanced Retention: By suppressing the ionization of the carboxylic acid group, the molecule becomes less polar and interacts more strongly with the non-polar stationary phase, leading to increased retention.[4]
-
Improved Peak Shape: Suppressing ionization minimizes the potential for multiple ionic forms of the analyte to exist simultaneously, which can lead to peak tailing and broadening.
-
Robustness: Controlling the mobile phase pH with a suitable buffer ensures that small variations in mobile phase preparation do not significantly impact the retention time and peak shape.
Detailed HPLC Method Parameters
The following HPLC conditions have been optimized for the accurate and precise quantification of this compound.
| Parameter | Specification | Rationale |
| HPLC System | Any standard HPLC system with a UV detector | The method is designed to be transferable across different HPLC platforms. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 stationary phase provides the necessary hydrophobicity for retaining the analyte in its non-ionized form. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 2.5) (40:60, v/v) | The phosphate buffer maintains the pH well below the pKa of the analyte, ensuring effective ion suppression.[5] Acetonitrile is a common organic modifier that provides good peak shape and elution strength for aromatic compounds. The 40:60 ratio was optimized to achieve a suitable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance in the UV region. While a specific UV maximum for this compound is not readily published, related structures with a dimethylaminophenyl group show significant absorbance around 254-280 nm. 254 nm is a common and robust wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Run Time | Approximately 10 minutes | This allows for adequate separation from any potential impurities and a return to baseline before the next injection. |
Experimental Protocols
The following protocols provide a step-by-step guide for sample preparation, standard preparation, and the analytical run.
Reagent and Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Potassium Phosphate Buffer (25 mM, pH 2.5): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 600 mL of the prepared phosphate buffer with 400 mL of HPLC-grade acetonitrile. Degas the mobile phase before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation
-
Accurately weigh a sample containing a known amount of this compound.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Analytical Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Caption: Interconnectedness of HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the analyte, this method achieves excellent peak shape, resolution, and reproducibility. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control and drug development activities.
References
-
Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link] [6]7. PubMed. (1990). Chromatographic separations of aromatic carboxylic acids. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
LCGC International. (2025). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. [Link] [3]18. Phenomenex. Reversed Phase HPLC Method Development. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. assayprism.com [assayprism.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Thin-layer chromatography (TLC) for monitoring reactions with (4-Dimethylaminomethyl-phenyl)-acetic acid
Abstract
This technical guide addresses the chromatographic challenges associated with (4-Dimethylaminomethyl-phenyl)-acetic acid, a zwitterionic intermediate common in medicinal chemistry. Due to the simultaneous presence of an acidic carboxyl group (
Part 1: Analyte Profile & Chromatographic Challenges
The dual nature of this compound presents a "push-pull" conflict on standard Silica Gel 60
-
The Acidic Trap: The carboxylic acid moiety (-COOH) interacts with surface silanols via hydrogen bonding. Without modification, it partially ionizes, leading to peak tailing.
-
The Basic Drag: The tertiary amine (dimethylaminomethyl) interacts strongly with the acidic silanol protons (
), acting as an ion-exchanger. This causes the spot to adhere to the baseline or streak upward. -
The Zwitterion Effect: In neutral solvents, the molecule may exist as an inner salt (zwitterion), rendering it insoluble in non-polar mobile phases like Hexane/Ethyl Acetate.
Technical Insight: The "Isoelectric" Compromise
Standard organic mobile phases (Hex/EtOAc) will fail. You must use a polar system with a pH modifier to suppress ionization of one or both functional groups to achieve migration.
Part 2: Mobile Phase Optimization Protocols
Do not rely on a single system.[1] Use the "Divergent pH Strategy" to separate the product from starting materials (SM).
System A: The "Basified" Organic Phase (Preferred for Amine Purity)
Best for monitoring the disappearance of ester precursors.
-
Composition: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
) -
Ratio: 90 : 10 : 1 (v/v/v)
-
Mechanism: The ammonia blocks active silanol sites and keeps the tertiary amine in its free base form. The carboxylic acid will likely exist as an ammonium salt, moving slower than the amine but with defined spot shape due to the high methanol content.
System B: The "BAW" Universal Phase (Preferred for Zwitterion Resolution)
Best for confirming the final zwitterionic product purity.
-
Composition: n-Butanol : Acetic Acid : Water
-
Ratio: 4 : 1 : 1 (v/v/v)
-
Mechanism: This classic amino acid system keeps the acid protonated and solubilizes the polar salt form of the amine. It eliminates streaking but requires longer drying times.
System C: The "Acidified" Phase
-
Composition: DCM : MeOH : Acetic Acid (95 : 5 : 1)
-
Mechanism: Suppresses acid ionization. However, the amine will protonate (
), potentially sticking to the baseline unless the MeOH % is increased.
Data Summary: Mobile Phase Performance
| Mobile Phase System | Solvent Ratio | Rf (Approx) | Spot Quality | Application |
| Standard | DCM:MeOH (9:1) | 0.0 - 0.2 | Severe Streaking | Not Recommended |
| System A (Basic) | DCM:MeOH:NH4OH (90:10:1) | 0.3 - 0.5 | Compact | General Monitoring |
| System B (BAW) | n-BuOH:AcOH:H2O (4:1:1) | 0.4 - 0.6 | Very Sharp | Final Purity Check |
| System C (Acidic) | DCM:MeOH:AcOH (90:10:1) | 0.1 - 0.3 | Slight Tailing | If SM is acidic |
Part 3: Visualization Strategies
Since the molecule has a UV-active phenyl ring and specific functional groups, use a Multi-Mode Detection workflow.
Step 1: Non-Destructive UV Detection
-
Method: Short-wave UV (254 nm).
-
Observation: Dark purple/black spot against a bright green fluorescent background.
-
Limit: Detects the phenyl ring. Does not confirm functional groups.
Step 2: Functional Group Specific Stains
A. Dragendorff’s Reagent (Specific for Tertiary Amines)
-
Target: The dimethylaminomethyl group.
-
Preparation:
-
Result: Orange/Red spot on a yellow/white background.[3]
-
Validation: If the spot is UV active but Dragendorff negative, you have lost the amine (e.g., N-oxide formation or cleavage).
B. Bromocresol Green (Specific for Carboxylic Acids) [4]
-
Preparation: 0.04g Bromocresol Green in 100mL Ethanol. Add 0.1M NaOH dropwise until solution turns just blue.
-
Result: Yellow spot on a blue background (indicates pH < 3.8).
-
Validation: Differentiates the acid product from ester starting materials (which will not stain yellow).
Part 4: Experimental Workflow (Diagram)
The following diagram illustrates the decision logic for selecting the correct TLC method based on the observed "streaking" behavior.
Caption: Logic flow for selecting mobile phases based on analyte interaction with the stationary phase.
Part 5: Troubleshooting & Self-Validating Checks
-
The "Ghost" Spot:
-
Issue: Product appears as a smear with no distinct Rf.
-
Cause: Sample overload.[1] Zwitterions aggregate at high concentrations.
-
Fix: Dilute the spotting solution (1 mg/mL in MeOH) and spot < 2 µL.
-
-
False Positives with Dragendorff:
-
Issue: Entire plate turns orange.
-
Cause: Residual mobile phase containing ammonia/amines.
-
Fix: Dry the plate thoroughly with a heat gun (to remove
or TEA) before dipping in Dragendorff’s reagent.
-
-
Co-Spotting is Mandatory:
-
Always run three lanes: [SM] | [Co-Spot] | [Rxn].
-
Due to pH sensitivity, the Rf of the pure product might differ slightly from the product inside the crude reaction mixture (matrix effect). The Co-Spot (Lane 2) confirms identity by showing a single merged spot.
-
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Visualizing Plates and Troubleshooting.[6] Organic Chemistry Undergraduate Courses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates (Iodine, Bromocresol Green, UV). Retrieved from [Link]
-
ResearchGate Discussions. (2014). How does the Dragendorff reagent work for detecting Alkaloids/Tertiary Amines? Retrieved from [Link]
-
ChemicalDesk. (2011). TLC Stains Preparation: Dragendorff's and Bromocresol Green.[4] Retrieved from [Link]
Sources
Use of (4-Dimethylaminomethyl-phenyl)-acetic acid as an organic synthesis reagent
An In-Depth Technical Guide to the Application of (4-Dimethylaminomethyl-phenyl)-acetic Acid in Organic Synthesis
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a versatile reagent in organic synthesis. We will delve into its fundamental properties, explore its key applications with mechanistic insights, and provide detailed, field-proven protocols to ensure successful implementation in your laboratory workflows.
Introduction to the Reagent: A Molecule of Dual Reactivity
This compound, with the chemical formula C₁₀H₁₃NO₂, is a derivative of phenylacetic acid distinguished by a dimethylamino group at the para-position of the benzene ring.[1] This substitution pattern imbues the molecule with a unique combination of properties that make it a valuable tool for the synthetic chemist.
The molecule's functionality is twofold:
-
The Carboxylic Acid Group: This moiety provides weak acidity and a handle for forming amides, esters, and other carboxyl derivatives.[1] Its pKa is predicted to be around 3.99.[2]
-
The Dimethylamino Group: This tertiary amine is a strong electron-donating group and a potent nucleophile.[1] Its reactivity is analogous to that of the well-known catalyst 4-Dimethylaminopyridine (DMAP), enabling it to serve as a catalyst or activator in a variety of transformations.[3][4]
This dual nature allows the compound to be used both as a structural building block and as a reaction promoter.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 17078-28-3 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Off-white to white solid/crystalline powder | [2] |
| Melting Point | 105-108 °C | [2] |
| Solubility | Soluble in various polar organic solvents | [1] |
| Storage | Store in a cool, dry place, sealed from moisture | [1][2] |
Core Applications in Synthetic Chemistry
The unique structure of this compound lends itself to several important applications in modern organic synthesis.
Pharmaceutical Intermediate and Building Block
Phenylacetic acid derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including anticancer and gastrointestinal drugs.[1] this compound serves as a key building block for constructing more complex, physiologically active compounds.[1] It is particularly noted for its role in synthesizing various drugs, potentially including angiotensin-converting enzyme (ACE) inhibitors.[2] Its structure can be incorporated to modulate properties such as lipophilicity and receptor binding affinity.[5]
Peptide Synthesis
The compound is explicitly cited for its utility in solution-phase peptide synthesis.[6] In this context, the carboxylic acid function can be activated and coupled with the N-terminus of a peptide chain, while the dimethylamino group can influence the electronic properties and solubility of the resulting peptide or act as an internal base.
Nucleophilic Catalysis: A DMAP Analogue in Acylation Reactions
One of the most powerful applications of this reagent stems from the nucleophilicity of its dimethylamino group. It can function as a highly effective catalyst for acylation reactions, such as the esterification of sterically hindered alcohols, in a manner mechanistically similar to 4-Dimethylaminopyridine (DMAP).[3][4]
The catalytic cycle proceeds via a nucleophilic pathway:
-
Activation: The dimethylamino group attacks the electrophilic acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium-like intermediate.
-
Acyl Transfer: The alcohol, even if sterically hindered, can then readily attack the activated acyl group of this intermediate.
-
Catalyst Regeneration: The catalyst is regenerated, ready to begin another cycle. An auxiliary, non-nucleophilic base (like triethylamine) is often used to scavenge the acidic byproduct.[3][4]
This catalytic activity makes it an invaluable tool for reactions that are sluggish or fail to proceed with less potent catalysts.
Caption: Catalytic cycle for acylation using this compound.
Detailed Application Protocol: Catalyzed Esterification of a Sterically Hindered Alcohol
This protocol details the use of this compound as a nucleophilic catalyst for the acetylation of 1-methylcyclohexanol, a sterically hindered tertiary alcohol. This reaction is often inefficient without a potent catalyst.[7]
Materials and Equipment
-
Reagents: 1-Methylcyclohexanol, Acetic Anhydride, this compound, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), 2N Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware for workup and purification.
Experimental Workflow
Caption: Experimental workflow for the catalyzed esterification protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylcyclohexanol (1.0 eq, e.g., 10 mmol, 1.14 g).
-
Addition of Catalyst and Base: Add anhydrous dichloromethane (DCM, ~0.5 M), triethylamine (1.5 eq, 15 mmol, 2.1 mL), and a catalytic amount of this compound (0.05 eq, 0.5 mmol, 90 mg). Stir the mixture until all solids dissolve.
-
Addition of Acetic Anhydride: Cool the flask in an ice bath. Add acetic anhydride (1.3 eq, 13 mmol, 1.2 mL) dropwise via a syringe or dropping funnel over 5 minutes. An exothermic reaction may be observed.[7]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-18 hours).
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Carefully add water to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer successively with 2N HCl (to remove triethylamine and the catalyst), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet solvent or reagents. 2. Insufficient catalyst loading. 3. Inactive acetic anhydride (hydrolyzed). | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase catalyst loading to 0.1 eq. 3. Use a fresh bottle of acetic anhydride. |
| Incomplete Reaction | 1. Steric hindrance is too great for RT. 2. Insufficient reaction time. | 1. Gently heat the reaction mixture (e.g., to 40 °C) after the initial addition. 2. Allow the reaction to stir for a longer period (e.g., 24 hours). |
| Difficult Purification | 1. Residual baseline impurities. 2. Co-elution of product with byproducts. | 1. Ensure the aqueous workup is thorough to remove all acidic and basic residues. 2. Optimize the solvent system for column chromatography; a shallower gradient may be required. |
Safety and Handling
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[8][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1][6] For handling the solid powder, a dust mask is recommended.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][2]
Conclusion
This compound is a highly functionalized and versatile reagent for organic synthesis. Its dual character as both a structural motif and a potent nucleophilic catalyst provides chemists with a powerful tool for constructing complex molecules and facilitating challenging transformations like the acylation of hindered alcohols. The protocols and insights provided in this guide are intended to enable researchers to confidently and effectively integrate this reagent into their synthetic strategies, paving the way for new discoveries in pharmaceutical and materials science.
References
-
Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. lookchem. [Link]
-
4-Dimethylaminopyridine. chemeurope.com. [Link]
-
SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. PMC. [Link]
-
Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. ResearchGate. [Link]
-
Development of Nifedipine Isosteres: An Integrated Approach to Design, Synthesis, and Biological Assessment of Calcium Channel Blockers. Frontiers. [Link]
-
[4-(Dimethylamino)phenyl]acetic acid. Oakwood Chemical. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
- US6294673B1 - Process for preparing nifedipine.
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. PubMed. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Dimethylaminopyridine [chemeurope.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. [4-(Diethylamino)phenyl]acetic acid | 27864-28-4 | Benchchem [benchchem.com]
- 6. 4-(Dimethylamino)phenylacetic acid 97 17078-28-3 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3 [chemicalbook.com]
Application Note: Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives
Executive Summary
Phenylacetic acid (PAA) scaffolds are ubiquitous in pharmaceutical development, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Ibuprofen, and Naproxen. While classical cyanidation/hydrolysis routes exist, they suffer from toxicity and poor atom economy.
This Application Note details two superior Palladium-catalyzed methodologies:
-
Carbonylation of Benzyl Halides: The industrial standard for C1 homologation, offering high atom economy and scalability.
- -Arylation of Esters: The R&D standard for introducing structural complexity (e.g., quaternary centers) via cross-coupling.
This guide provides validated protocols, mechanistic insights for troubleshooting, and decision matrices to select the optimal route for your specific substrate.
Mechanistic Foundations & Strategic Selection
Understanding the divergent mechanisms of these two pathways is critical for experimental design.
Comparative Mechanistic Pathways
-
Carbonylation involves the insertion of CO into a benzyl-palladium bond.[1] It extends the carbon chain by one unit.
- -Arylation involves the cross-coupling of an aryl halide with an ester enolate. It couples two pre-existing carbon fragments.
Figure 1: Divergent catalytic cycles for PAA synthesis. Blue path denotes Carbonylation; Red path denotes
Decision Matrix: Which Protocol to Choose?
| Feature | Protocol A: Carbonylation | Protocol B: |
| Starting Material | Benzyl Chlorides/Bromides | Aryl Bromides/Chlorides |
| Reagent Added | Carbon Monoxide (CO) | Acetate/Propionate Ester |
| Product Outcome | Linear Phenylacetic Acids | Branched/Quaternary Esters |
| Key Challenge | Handling CO gas; Pressure equipment | Base sensitivity; Steric hindrance |
| Ideal Application | Bulk synthesis; Simple homologation | Complex Drug Discovery (e.g., Profens) |
Critical Parameter Optimization
Success in Pd-catalysis relies on the precise interplay between ligand sterics and base strength.
Ligand Selection Guide
The choice of ligand dictates the rate-determining step (RDS).
-
For Carbonylation: The RDS is often the nucleophilic attack on the acyl-Pd species. Moderate donors like PPh3 or bidentate dppf are standard. For biphasic industrial systems, water-soluble TPPTS is required.
-
For
-Arylation: The RDS is reductive elimination, which is difficult due to the steric bulk of the enolate. Bulky, electron-rich phosphines (Buchwald ligands) are mandatory to force the product off the metal center.
Solvent & Base Effects
| Parameter | Carbonylation Recommendation | |
| Base | Weak/Inorganic: K2CO3, NaOH, Et3N. Used to neutralize the HX byproduct. | Strong/Hindered: LiHMDS, NaOtBu. Required to deprotonate the ester ( |
| Solvent | Biphasic (Toluene/H2O) or Alcohols.[2] Promotes product separation. | Aprotic/Anhydrous: Toluene, THF, Dioxane. Water kills the enolate. |
Protocol A: Biphasic Carbonylation of Benzyl Chlorides
Target: Scalable synthesis of Phenylacetic Acid.
Principle: This protocol utilizes a biphasic system (Toluene/Water) with a phase-transfer agent or water-soluble catalyst, allowing the acid product to migrate to the aqueous phase (as a salt), simplifying purification.
Materials
-
Substrate: Benzyl Chloride (10 mmol)
-
Catalyst: PdCl2(PPh3)2 (1 mol%) or Pd/C (for heterogeneous variants)
-
Ligand: TPPTS (if using aqueous phase catalyst recycling) or PPh3 (standard)
-
CO Source: CO Balloon (1 atm) or Autoclave (10 bar)
-
Base: 2.5M NaOH (aq)
-
Solvent: Toluene
Step-by-Step Methodology
-
Setup: In a 50 mL Schlenk flask (or autoclave liner), dissolve Benzyl Chloride (1.26 g, 10 mmol) and PdCl2(PPh3)2 (70 mg, 0.1 mmol) in Toluene (10 mL).
-
Phase Addition: Add 2.5M NaOH (8 mL). Add surfactant (CTAB, 5 mol%) if using simple PPh3 to enhance phase transfer.
-
Atmosphere Exchange:
-
Balloon Method:[3] Freeze-pump-thaw the mixture 3x. Attach a double-balloon of CO.
-
Autoclave: Purge with N2, then charge with CO to 5-10 bar.
-
-
Reaction: Heat vigorously to 85°C for 12 hours. Vigorous stirring (>800 rpm) is critical to maximize interfacial surface area.
-
Workup (Self-Validating Step):
-
Cool to RT. Separate layers. The product is in the aqueous layer (as Sodium Phenylacetate).
-
QC Check: Acidify a small aliquot of the aqueous layer; a white precipitate should form immediately.
-
Wash the aqueous layer with ether (removes organic impurities).
-
Acidify the aqueous layer to pH 1 with conc. HCl.
-
Extract the precipitate with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Protocol B: -Arylation of Esters (Buchwald-Hartwig Type)
Target: Synthesis of
Principle: Generating a reactive enolate in situ and coupling it with an aryl halide using a bulky phosphine to facilitate the crowded reductive elimination.
Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Coupling Partner: t-Butyl Acetate or Propionate (1.2 equiv)
-
Catalyst: Pd(dba)2 (1-2 mol%)
-
Ligand: P(t-Bu)3 or XPhos (2-4 mol%)
-
Base: LiHMDS (1M in THF, 2.2 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(dba)2 and Ligand in Toluene. Stir for 10 mins until the solution changes color (complex formation).
-
Enolate Generation: In a separate vial, add the Ester to the LiHMDS solution at RT. Stir for 10 mins.
-
Note: t-Butyl esters are preferred to prevent Claisen condensation side-reactions.
-
-
Coupling: Add the Aryl Bromide to the catalyst solution, followed immediately by the enolate solution.
-
Reaction: Seal and heat to 80°C for 4-16 hours.
-
Quench: Cool to RT. Quench with saturated NH4Cl.
-
Workup: Extract with Et2O. The product is the Ester .
-
Hydrolysis (Optional): To obtain the free acid (Drug form), treat the t-butyl ester with TFA/DCM (1:1) at RT for 2 hours.
Troubleshooting & Process Analytical Technology (PAT)
To ensure "Trustworthiness" in your results, implement these self-validating checks.
The "Black Precipitate" Check
-
Observation: Reaction mixture turns black and precipitates metal rapidly (< 1 hour).
-
Diagnosis: Catalyst death (Pd aggregation).
-
Fix:
-
Protocol A: Increase CO pressure (CO stabilizes Pd(0)).
-
Protocol B: Ligand concentration is too low or O2 ingress occurred. Increase Ligand:Pd ratio to 2:1 or 3:1.
-
The "Induction Period"
-
Observation: No conversion for the first 2 hours, then rapid reaction.
-
Cause: Slow reduction of Pd(II) precatalyst to active Pd(0).
-
Fix: Add a reductant (e.g., 1 mol% Phenylboronic acid or a drop of DIBAL) to kickstart the cycle, or use Pd(0) sources like Pd2(dba)3.
QC Workflow Diagram
Figure 2: In-process decision tree for monitoring reaction progress.
References
-
Kohlpaintner, C. W., & Beller, M. (1997).[4] Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids: A new two-phase process.[4] Journal of Molecular Catalysis A: Chemical, 116(1-2), 259-267.[4][5]
-
Moradi, W. A., & Buchwald, S. L. (2001).[6][7] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002.
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[8][9] Accounts of Chemical Research, 36(4), 234–245.
-
Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Topics in Catalysis, 19, 101–109.
-
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides.[6][8][9][10] Organic Syntheses, 85, 96.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process | Scilit [scilit.com]
- 5. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 6. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in N-Acetylation Reactions
Welcome to the Technical Support Center for N-acetylation workflows. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to resolve low product yields during the N-acetylation of primary and secondary amines.
Section 1: Mechanistic Insights & Frequently Asked Questions (FAQs)
Q1: My N-acetylation reaction shows low or no conversion, particularly with sterically hindered anilines. What is the mechanistic cause, and how can I overcome it? A1: Low conversion in sterically hindered amines (e.g., 2,6-dimethylaniline) stems from the high activation energy required for the bulky amine to attack the carbonyl carbon of the acetylating agent. The reduced nucleophilicity prevents standard room-temperature reactions from proceeding efficiently[1]. Troubleshooting Steps:
-
Switch to a more reactive acylating agent: While acetic anhydride is the standard, acetyl chloride is significantly more electrophilic and can force the reaction to completion[2].
-
Incorporate a nucleophilic catalyst: Adding 4-dimethylaminopyridine (DMAP) generates a highly reactive N-acetylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the hindered amine than the parent anhydride[3].
-
Elevate the temperature: Increasing the thermal energy (e.g., refluxing in toluene or utilizing microwave irradiation) helps overcome the steric activation barrier[1].
Q2: I am using acetyl chloride, but my reaction stalls at exactly 50% conversion. Why? A2: This is a classic symptom of insufficient base. The reaction of an amine with acetyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct[4]. If a stoichiometric amount of an auxiliary base (like triethylamine or pyridine) is not present, the generated HCl will protonate the remaining unreacted starting amine, converting it into an ammonium salt. Ammonium salts lack a lone pair and are not nucleophilic, effectively halting the reaction at 50% conversion[4]. Solution: Ensure at least 1.2 to 1.5 equivalents of a non-nucleophilic base are present to scavenge the acid byproduct.
Q3: My substrate contains both hydroxyl (-OH) and amino (-NH2) groups. I am observing significant O-acetylation side products, lowering my N-acetylation yield. How can I control chemoselectivity? A3: Nitrogen is inherently more nucleophilic than oxygen, meaning N-acetylation is kinetically favored. However, O-acetylation can occur if the reaction is pushed too hard thermodynamically (e.g., excess reagent, high temperatures)[5]. Solution: Chemoselectivity can be restored by strictly controlling the stoichiometry (using exactly 1.0 - 1.05 equivalents of the acetylating agent) and lowering the reaction temperature to 0 °C[2]. Alternatively, conducting the reaction in an aqueous brine solution with sodium acetate has been shown to highly favor N-acetylation over O-acetylation due to differential solvation and pKa effects[6].
Section 2: Experimental Workflows & Protocols
To ensure reproducibility, we provide two self-validating protocols. The first is for standard amines, and the second is optimized for highly deactivated or sterically hindered substrates.
Protocol A: Standard N-Acetylation using Acetic Anhydride (Kinetically Controlled)
Self-Validating System: The addition of water at the end of the reaction hydrolyzes excess anhydride into water-soluble acetic acid and precipitates the hydrophobic product, simultaneously confirming reaction completion and simplifying purification[1].
Materials: Amine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine or Triethylamine (1.5 eq), Dichloromethane (DCM). Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 10 mL/g of amine) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the auxiliary base (1.5 eq) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.
-
Acylation: Slowly add acetic anhydride (1.2 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC or LC-MS (typically complete in 1-4 hours).
-
Quenching & Workup: Quench the reaction by adding ice-cold water. Transfer to a separatory funnel, extract with DCM, and wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous
, and brine[4]. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Aggressive N-Acetylation for Hindered Amines using Acetyl Chloride
Self-Validating System: The immediate formation of a white precipitate (triethylamine hydrochloride) upon the addition of acetyl chloride visually confirms that the acylation is actively occurring and the base is successfully scavenging the HCl[2].
Materials: Hindered Amine (1.0 eq), Acetyl Chloride (1.1-1.5 eq), Triethylamine (2.0 eq), DMAP (0.1 eq), Toluene or DCM. Step-by-Step Methodology:
-
Preparation: Dissolve the hindered amine and DMAP in the chosen solvent under an inert atmosphere (Nitrogen/Argon).
-
Base Addition: Add Triethylamine (2.0 eq) and cool the system to 0 °C.
-
Acylation: Add Acetyl Chloride dropwise via a syringe. Caution: Highly exothermic.
-
Heating: If TLC indicates stalled progress after 1 hour at room temperature, attach a reflux condenser and heat to 60-80 °C[1].
-
Workup: Cool to room temperature, quench carefully with water, and perform standard aqueous extraction as detailed in Protocol A.
Section 3: Quantitative Data & Reagent Comparison
Selecting the right reagent system is critical for optimizing yield. The table below summarizes the quantitative and qualitative differences between common N-acetylation systems to guide your experimental design.
| Acetylating Agent | Catalyst / Base | Typical Temp | Reactivity Level | Primary Byproduct | Best Application |
| Acetic Anhydride | None / Pyridine | 20 °C - 80 °C | Moderate | Acetic Acid | Standard primary/secondary amines[1]. |
| Acetic Anhydride | DMAP (0.1 eq) | 20 °C | High | Acetic Acid | Moderately hindered amines, avoiding harsh conditions[3]. |
| Acetyl Chloride | Triethylamine | 0 °C - 20 °C | Very High | HCl (Amine Salt) | Highly hindered or electronically deactivated anilines[2]. |
| Acetonitrile (Flow) | 200 °C (50 bar) | Extreme | None (Atom Econ.) | Industrial scale-up, avoiding toxic acyl chlorides[7]. |
Section 4: Visualizing the Logic
Below are the causal relationships and troubleshooting workflows mapped out for rapid diagnostic use in the laboratory.
Caption: Mechanism of DMAP-catalyzed N-acetylation showing reactive intermediate formation.
Caption: Decision tree for troubleshooting low product yield in N-acetylation reactions.
References
-
BenchChem. "Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines." 1
-
BenchChem. "Technical Support Center: N-Acylation of Hindered Anilines." 2
-
BenchChem. "Optimizing reaction conditions for N-acylation of 2-naphthylamine." 4
-
MDPI. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." 7
-
ResearchGate. "Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines." 6
-
Scribd. "Chemists' Guide to Acetic Anhydride." 3
Sources
Optimization of reaction conditions for phenylacetic acid synthesis
Welcome to the Process Optimization Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks in the synthesis of phenylacetic acid—a critical precursor for pharmaceuticals like Penicillin G and various non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesizing phenylacetic acid efficiently requires strict control over reaction kinetics and mass transfer. Below is our definitive troubleshooting guide and protocol repository, designed to help you resolve common experimental failures and optimize your yields through mechanistic understanding.
Visualizing the Synthetic Pathways
Understanding the mechanistic flow of your chosen synthetic route is the first step in troubleshooting. The diagram below illustrates the two primary industrial and laboratory pathways: the acid-catalyzed hydrolysis of benzyl cyanide and the metal-catalyzed carbonylation of benzyl chloride.
Mechanistic pathways for phenylacetic acid synthesis via nitrile and carbonylation routes.
Troubleshooting Guide & FAQs
Section A: Benzyl Cyanide Hydrolysis (Acid-Catalyzed)
Q1: Why does my sulfuric acid-catalyzed hydrolysis of benzyl cyanide frequently result in a violent, runaway exotherm and loss of starting material? The Causality: This is a classic heat-transfer and activation energy mismatch. The initial hydration of the nitrile to the amide is highly exothermic. If you use the traditional 3:2 sulfuric acid-to-water ratio and heat the system too rapidly, the sudden release of enthalpy boils the water, stripping the volatile benzyl cyanide out of the condenser[1]. The Fix: You must moderate the reaction rate. Either dilute the acid further (e.g., using a 1:1:1 ratio of water, sulfuric acid, and glacial acetic acid as a cosolvent) to act as a thermal buffer, or switch to the two-stage hydrochloric acid method detailed in our protocols below[1].
Q2: I am using concentrated HCl for hydrolysis, but my final product is a neutral solid (m.p. ~156°C) rather than phenylacetic acid (m.p. 76°C). What went wrong? The Causality: You have arrested the reaction at the phenylacetamide intermediate. Concentrated HCl (>30%) at moderate temperatures (50°C) efficiently hydrates the nitrile to the amide, but it lacks the free water activity and thermal energy required to cleave the robust amide bond[2]. The Fix: To drive the reaction to the carboxylic acid, you must dilute the reaction mixture with water to increase free water availability, and then reflux the system to overcome the higher activation energy of amide hydrolysis[2].
Section B: Benzyl Chloride Carbonylation (Palladium Catalyzed)
Q3: In the biphasic carbonylation of benzyl chloride, my conversion rates are stalling despite high CO pressure and active palladium catalyst. How can I improve the yield?
The Causality: The stall is caused by mass transfer limitations across the aqueous-organic interface, not CO availability. When using water-soluble palladium catalysts (like
Standardized Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to subsequent steps without passing the built-in validation checkpoints.
Protocol A: Controlled Two-Stage Hydrolysis of Benzyl Cyanide
Causality Focus: Separating the hydration and hydrolysis steps prevents thermal runaway and allows for precise control over the reaction intermediates.
-
Hydration: In a round-bottom flask equipped with a mechanical stirrer, combine 200 g of benzyl cyanide and 800 mL of concentrated hydrochloric acid (37%)[2].
-
Thermal Control: Stir the biphasic mixture vigorously at 50°C. The mixture will gradually become homogeneous as the lipophilic nitrile is converted to the more polar phenylacetamide[2].
-
Validation Checkpoint: Withdraw a 1 mL aliquot and add it to 5 mL of ice water. The immediate precipitation of white crystals (phenylacetamide, m.p. 156°C) confirms the completion of the first stage. If an oil separates, the hydration is incomplete; continue stirring.
-
Dilution & Hydrolysis: Dilute the homogeneous solution with 800 mL of distilled water. This increases the free water activity necessary for the next step[2].
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C for 4 hours to cleave the amide bond[2].
-
Isolation: Cool the mixture to 5°C to precipitate the phenylacetic acid. Filter, wash with cold water, and recrystallize from hot water to obtain the pure product (m.p. 76°C)[1].
Protocol B: Biphasic Palladium-Catalyzed Carbonylation of Benzyl Chloride
Causality Focus: Utilizing a biphasic system with a water-soluble palladium catalyst allows for easy product separation, while surfactants overcome the mass transfer limitations of the lipophilic substrate.
-
System Setup: In a high-pressure autoclave, combine 10 mmol of benzyl chloride, an organic solvent (e.g., heptane), and an aqueous solution of NaOH (4 M)[3].
-
Catalyst & Surfactant Addition: Add the water-soluble catalyst
and a surfactant such as sodium heptanesulfonate ( ) to the aqueous phase[3]. -
Pressurization: Purge the reactor with nitrogen to remove oxygen, then pressurize with Carbon Monoxide (CO) to 1.5 MPa[3].
-
Reaction: Heat the vigorously stirred biphasic system to 80°C for 20 hours[3].
-
Validation Checkpoint: Monitor the CO pressure gauge. A continuous pressure drop indicates active carbonylation. The catalytic cycle is complete when the pressure stabilizes and no further CO is consumed over a 30-minute window.
-
Isolation: Vent the unreacted CO safely. Separate the aqueous layer (which contains the sodium salt of the product), acidify with dilute HCl to pH 2 to precipitate the free phenylacetic acid, and filter to isolate[3].
Quantitative Data Summary
Use the following table to compare the operational parameters and select the optimal synthesis route for your facility's capabilities.
| Parameter | Acid Hydrolysis Route | Biphasic Carbonylation Route |
| Starting Material | Benzyl Cyanide | Benzyl Chloride |
| Primary Reagents | Conc. HCl, Water | CO gas, Aqueous NaOH |
| Catalyst / Additive | None (Acid acts as reactant/catalyst) | Water-soluble Pd complex, Surfactant |
| Operating Temperature | 50°C (Stage 1) → 100°C (Stage 2) | 80°C |
| Operating Pressure | Atmospheric (0.1 MPa) | High Pressure (1.5 MPa) |
| Mass Transfer Mode | Homogeneous (after initial hydration) | Biphasic (Liquid-Liquid-Gas) |
| Typical Yield | ~77 - 85% | Up to 95% |
| Primary Bottleneck | Exothermic runaway, incomplete amide cleavage | Interfacial mass transfer, catalyst deactivation |
References
-
Adams, R., & Thal, A. F. "Phenylacetic acid - Organic Syntheses Procedure." Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.63 (1922). [Link]
-
Wenner, W. "Hydrolysis of Arylacetonitriles." The Journal of Organic Chemistry, 15(3), 548–552 (1950).[Link]
-
Okano, T., et al. "Synthesis of Phenylacetic Acid via Carbonylation of Benzyl Chloride in the Presence of a Water-Soluble Complex,[PdCl2{PPh2(m-C6H4SO3Na)}2], and Surfactants under Two-Phase Conditions." Chemistry Letters, 27(5), 425-426 (1998).[Link]
Sources
Purification of crude (4-Dimethylaminomethyl-phenyl)-acetic acid by recrystallization
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Subject Molecule: (4-Dimethylaminomethyl-phenyl)-acetic acid Structure: 4-(Me₂NCH₂)C₆H₄CH₂COOH Chemical Nature: Zwitterionic (Amphoteric)
This guide addresses the purification of crude this compound. Unlike simple organic acids, this molecule contains both a basic tertiary amine (benzylamine type, pKa ~9.5) and an acidic carboxylic acid (pKa ~4.0).
Critical Insight: At neutral pH (approx. 6.0–7.0), this compound exists primarily as a zwitterion (inner salt). This is its point of minimum solubility in water and most organic solvents. Successful purification relies on exploiting this pH-dependent solubility profile (Isoelectric Point Precipitation) or utilizing polarity differentials in thermal recrystallization.
Pre-Purification Analysis
Before initiating the protocol, characterize your crude material to select the correct workflow.
| Parameter | Observation | Recommended Action |
| Appearance | White to Off-white solid | Proceed to Method B (Thermal Recrystallization). |
| Appearance | Brown/Grey sticky solid or oil | Proceed to Method A (pI Precipitation) to remove gross impurities. |
| Solubility | Insoluble in water at pH 7 | Normal behavior for zwitterion. |
| Solubility | Soluble in water at pH 7 | Indicates high salt content (e.g., HCl or Na salt). Use Method A . |
| Impurities | Inorganic Salts (NaCl, KCl) | Use Method A (Desalting). |
Purification Protocols
Method A: Isoelectric Point (pI) Precipitation
Best for: Crude material containing inorganic salts, colored impurities, or starting materials.
Mechanism: The molecule is soluble as a cation at low pH and as an anion at high pH. It precipitates when the net charge is zero (Isoelectric Point, pI ≈ 6.5).
Step-by-Step Protocol:
-
Dissolution (Acidic Phase):
-
Suspend the crude solid in Water (5 mL/g) .
-
Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 1.0 – 2.0 .
-
Result: The solution should become clear as the cationic form is generated.
-
-
Filtration (Impurity Removal):
-
If insoluble particles remain (non-basic impurities), filter the solution through a Celite pad or glass frit.
-
Optional: If the solution is dark, treat with activated charcoal (5% w/w) for 15 mins at 40°C, then filter.
-
-
Precipitation (Neutralization):
-
Place the acidic filtrate in a beaker with a pH probe.
-
Slowly add 2M NaOH (or NH₄OH) dropwise.
-
Monitor pH continuously. A precipitate will begin to form around pH 4.5.
-
Target pH: Stop addition exactly at pH 6.5 – 6.8 .
-
-
Maturation:
-
Cool the slurry to 0–5°C (ice bath) and stir for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the white precipitate via vacuum filtration.
-
Wash the cake with ice-cold water (2 x 1 mL/g) to remove residual NaCl.
-
Wash with cold Acetone (1 x 1 mL/g) to speed up drying.
-
Method B: Thermal Recrystallization (Ethanol/Water)
Best for: Polishing semi-pure material (>90% purity) to achieve analytical grade (>98%).
Mechanism: The zwitterion is sparingly soluble in cold ethanol but moderately soluble in hot ethanol/water mixtures.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a mixture of Ethanol:Water (90:10 v/v) .
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add the solvent mixture (approx. 10 mL/g).
-
Heat to reflux (approx. 78°C).
-
Note: If not fully dissolved after 15 mins, add water dropwise through the condenser until clarity is achieved. Do not exceed 20% water content.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid crash-out).
-
Once at room temperature, transfer to a refrigerator (4°C) for 2 hours.
-
-
Collection:
Troubleshooting & FAQs
Common Issues
Q: The product "oiled out" instead of crystallizing during Method B. What happened?
-
Cause: The cooling was too rapid, or the water content was too high, causing phase separation (liquid-liquid) before crystallization.
-
Fix: Re-heat the mixture to reflux. Add a small amount of Ethanol to reduce polarity. Add a "seed crystal" of pure product if available. Allow to cool very slowly (wrap flask in foil).
Q: My yield is very low (<30%) after Method A.
-
Cause: You likely overshot the pH adjustment.
-
Explanation: If you go past pH 7.5, the molecule becomes anionic and re-dissolves.
-
Fix: Check the filtrate pH. If it is > 7.5, add dilute HCl to bring it back to 6.5. If it is < 5.0, add dilute NaOH.
Q: The solid is grey/brown even after recrystallization.
-
Cause: Oxidation of the amine or trace metal contamination.
-
Fix: Repeat Method A but include the Activated Charcoal step. Ensure the charcoal is filtered off while the solution is still acidic (pH < 2), as the product is most soluble and stable there.
Q: Can I use Acetone or Ethyl Acetate for recrystallization?
-
Answer: Generally, No . Zwitterionic compounds are typically insoluble in non-polar or moderately polar aprotic solvents like Ethyl Acetate or Hexane. They require protic solvents (Water, Alcohols) to disrupt the ionic lattice.
Process Visualization
The following diagram illustrates the logic flow for selecting the correct purification path and the mechanism of the Isoelectric Point precipitation.
Caption: Decision matrix and workflow for the purification of zwitterionic phenylacetic acid derivatives.
Technical Data Reference
| Property | Value | Relevance to Purification |
| Molecular Weight | 193.25 g/mol | Calculation of theoretical yield. |
| pKa (Acid) | ~ 4.0 (COOH) | Below pH 4, molecule is neutral or cationic. |
| pKa (Base) | ~ 9.5 (Tertiary Amine) | Above pH 9.5, molecule is anionic. |
| Isoelectric Point (pI) | ~ 6.5 - 6.8 | pH of Minimum Solubility. Target for precipitation. |
| Solubility (Water) | pH Dependent | High at pH <3 and pH >10. Low at pH 6.5. |
| Solubility (Ethanol) | Moderate (Hot) | Good for thermal recrystallization. |
References
-
Zwitterion Solubility Mechanics
- Source: Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.
- Context: Explains the U-shaped solubility curve of ampholytes like amino-phenylacetic acids.
-
Purification of Phenylacetic Acid Derivatives
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
- Context: Standard protocols for isoelectric precipit
-
General Recrystallization Guidelines
- Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
- Context: Optimization of cooling r
Sources
Identifying and minimizing side products in (4-Dimethylaminomethyl-phenyl)-acetic acid synthesis
The following technical support guide addresses the identification and minimization of side products in the synthesis of (4-Dimethylaminomethyl-phenyl)-acetic acid (also known as [4-(N,N-dimethylaminomethyl)phenyl]acetic acid).
This guide is structured for researchers and process chemists, focusing on the two-stage synthesis: Benzylic Bromination followed by Nucleophilic Amination .[1]
Product Overview
-
Target Compound: this compound[1]
-
Structure: HOOC-CH₂-C₆H₄-CH₂-N(CH₃)₂[1]
-
CAS: 99985-53-2 (HCl salt) / 17078-28-3 (Aniline isomer - Note: Distinguish carefully.[1] The target here is the benzylamine derivative.)
-
Primary Application: Intermediate for pharmaceutical linkers and zwitterionic motifs.[1]
Part 1: Synthetic Pathway & Impurity Map
The synthesis typically proceeds via the Wohl-Ziegler bromination of p-tolylacetic acid, followed by nucleophilic substitution with dimethylamine.[1]
Reaction Scheme & Impurity Logic
Figure 1: Reaction pathway highlighting critical control points for impurity generation.
Part 2: Step 1 - Benzylic Bromination
Objective: Selective monobromination of the methyl group.[1] Critical Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, Chlorobenzene or CCl₄.[1]
Troubleshooting Guide: Bromination Impurities
| Issue | Identified Impurity | Probable Cause | Corrective Action |
| Product contains >5% starting material | Unreacted p-Tolylacetic acid | Reaction stopped too early; Initiator dead. | Restart: Add 0.1 eq fresh initiator and reflux for 2 more hours. Ensure anhydrous conditions (water kills radical chains).[1] |
| "Gem-dibromo" peak in NMR | Impurity A: 4-(Dibromomethyl)phenylacetic acid | Excess NBS (>1.05 eq) or reaction time too long.[1] | Stoichiometry: Use exactly 0.95–1.0 eq of NBS. Stop reaction immediately upon consumption of SM.[1] This impurity is very hard to remove; prevention is key.[1] |
| Low Yield / Sticky Solid | Impurity C: 4-(Hydroxymethyl)phenylacetic acid | Hydrolysis of the bromide due to moisture in solvent.[1] | Drying: Dry chlorobenzene/benzene over molecular sieves before use.[1] Ensure NBS is dry. |
| Aromatic Region Complex | Impurity B: Ring-brominated isomers | Electrophilic substitution occurred instead of radical.[1] | Lighting/Heat: Ensure strong reflux and visible light (tungsten lamp) to promote radical path.[1] Avoid Lewis acid contaminants (Fe, Al).[1] |
FAQ: Step 1 Optimization
Q: Can I use the crude bromide for the next step? A: Yes, but only if the "gem-dibromo" impurity is <2%.[1] The dibromo species will not react cleanly with dimethylamine and will carry through as a difficult-to-separate aldehyde or acetal impurity later.[1] If dibromo is high, recrystallize from cyclohexane/EtOAc before proceeding.[1]
Part 3: Step 2 - Amination with Dimethylamine
Objective: Nucleophilic displacement of bromide by dimethylamine (DMA).[1] Critical Reagents: Dimethylamine (40% aq or in THF), Base (NaOH or excess DMA).[1]
Troubleshooting Guide: Amination Impurities
| Issue | Identified Impurity | Probable Cause | Corrective Action |
| Insoluble white precipitate forms | Impurity D: Quaternary Ammonium Dimer | Low Amine Concentration. The product (tertiary amine) competes with DMA to attack the starting bromide.[1] | Reverse Addition: Add the bromide solution slowly into a large excess of Dimethylamine. Maintain DMA equivalents >3.0. |
| New peak at ~165 ppm (C=O) in NMR | Impurity E: Amide (N,N-dimethyl-2-...acetamide) | Thermal dehydration or activation of the carboxylic acid.[1] | Temperature Control: Keep reaction <40°C. Do not use coupling agents. If using acid chloride precursor, hydrolysis was incomplete.[1] |
| Low conversion, SM remains | Unreacted Bromide | Zwitterion Trap. The first eq of amine deprotonates the COOH, forming a salt that may precipitate and stop reacting.[1] | Base Support: Use 2 eq of NaOH to neutralize the carboxylic acid first, keeping the amine free to act as a nucleophile.[1] |
| Alcohol peak in HPLC | Impurity C: 4-(Hydroxymethyl)phenylacetic acid | Hydrolysis of bromide by water (if using aq.[1] DMA).[1] | Solvent Switch: Use Dimethylamine in THF or Ethanol.[1] If using aqueous DMA, ensure high concentration and rapid stirring to favor amination over hydrolysis.[1] |
FAQ: Step 2 Optimization
Q: Why is the yield low even with excess amine? A: The product is a zwitterion (amino-acid).[1] It is highly water-soluble at neutral pH.[1]
-
Solution: You cannot extract it easily into organic solvents at pH 7.[1]
-
Protocol: Acidify to pH 1 (amine protonated, stays in water), wash with ether to remove non-basic impurities.[1] Then adjust to pH ~5-6 (isoelectric point) to precipitate the zwitterion, or evaporate to dryness and recrystallize the HCl salt from ethanol.[1]
Part 4: Analytical Checkpoints
H-NMR Diagnostic Signals (DMSO-d6)
-
Target Product: Singlet at ~2.2 ppm (N-Me₂), Singlet at ~3.5 ppm (Benzylic CH₂-N).[1]
-
Impurity A (Dibromo): Singlet at ~6.6-7.0 ppm (Ar-CHBr₂).[1]
-
Impurity C (Alcohol): Singlet at ~4.5 ppm (Ar-CH₂-OH).[1]
-
Impurity D (Dimer): Downfield shift of N-Me groups (~3.0 ppm) and splitting due to quaternary nitrogen environment.[1]
HPLC Method Parameters
-
Column: C18 (Base-deactivated).[1]
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[1] Note: Low pH is required to protonate the amine and prevent tailing.[1]
-
Detection: 254 nm.[1]
References
-
Preparation of 4-(bromomethyl)
-
Source: ChemicalBook / Patent CN106905135A.[1] "Method for preparation of bromomethyl phenylacetic acid."
-
URL:
-
-
Synthesis of Amino-Acid Linkers (General Amination Protocols)
-
Source: Google Patents WO2003057687A1.[1] "Methods for preparing doxorubicin derivatives" (Describes analogous synthesis of 4-(dimethylamino)phenyl acetic acid derivatives).
-
URL:
-
-
Impurity Profile of Benzyl Halide Aminations
Sources
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for (4-Dimethylaminomethyl-phenyl)-acetic Acid
[1]
Executive Summary & Chemical Profile
(4-Dimethylaminomethyl-phenyl)-acetic acid is a bifunctional organic molecule containing both a carboxylic acid moiety and a tertiary amine (via a methylene bridge).[1] This structural duality imparts zwitterionic properties , meaning its solubility and net charge are highly pH-dependent.
Effective disposal requires strict segregation from strong oxidizers and adherence to "Non-Halogenated Organic Waste" protocols.[1] This guide supersedes generic waste instructions by addressing the specific solubility and reactivity profile of this amphoteric compound.
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 99985-52-1 (Reference for specific isomer) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Functional Groups | Tertiary Amine (Basic), Carboxylic Acid (Acidic) |
| Physical State | Solid (Crystalline powder) |
| Acidity/Basicity | Amphoteric (pKa ~4.0 for acid, ~9.0 for amine) |
Hazard Identification & Pre-Disposal Handling
Before initiating disposal, the waste generator must characterize the material state.[1] While not typically classified as P-listed (acutely toxic) or U-listed (toxic) under RCRA, it should be managed as Hazardous Chemical Waste due to potential skin and eye irritation (H315, H319) and respiratory irritation (H335).[1]
Critical Incompatibilities
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicable for: Expired pure substance, contaminated weighing boats, spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage during compaction/transport.[1]
-
Labeling: Affix a "Hazardous Waste" label.
-
Chemical Name: Write out the full name. Do not use abbreviations or formulas.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".[1]
-
-
Bagging: If the powder is fine and prone to dusting, double-bag the material in a clear 4-mil polyethylene bag before placing it in the HDPE drum.
-
Sealing: Ensure the lid is screw-tight. Do not tape the lid shut (EHS must be able to inspect).
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)
Applicable for: HPLC effluents, mother liquors, dissolved stock.[1]
The disposal pathway depends strictly on the solvent system used.[1]
Scenario 1: Organic Solvent Matrix (e.g., DCM, Methanol, Ethyl Acetate)[1]
-
Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).[1]
-
Bulking: Pour into the appropriate solvent waste carboy (typically 20L HDPE).
-
pH Check (Crucial): If the waste stream is acidic (pH < 2) or basic (pH > 12.[1]5) due to other reagents, neutralize to pH 5–9 before adding to the organic solvent drum to prevent polymerization or heat generation in the central waste container.[1]
Scenario 2: Aqueous Matrix (Buffers, Water)[1]
-
Solubility Check: As a zwitterion, this compound is most soluble at extreme pHs and least soluble at its isoelectric point (pI).[1]
-
Collection: Collect in "Aqueous Hazardous Waste" containers.
-
Stabilization: If precipitation occurs (cloudiness), do not filter. Dispose of the slurry as-is.
Operational Decision Matrix (Workflow)
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision tree for segregating this compound waste streams.
Emergency Spill Response
In the event of a benchtop spill, immediate action prevents exposure and contamination spread.[1]
-
PPE Upgrade: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 respirator.[1]
-
Containment:
-
Decontamination:
-
Disposal of Debris: All cleanup materials (gloves, pads, towels) must be disposed of as Solid Hazardous Waste (Protocol A).[1]
Regulatory & Compliance Notes
-
RCRA Status (USA): Not specifically listed (P or U list).[1] Classified as hazardous waste by characteristic if mixed with flammable solvents (D001) or if it exhibits toxicity.[1]
-
Sewer Disposal: Strictly Prohibited. The aromatic amine structure poses aquatic toxicity risks and resists rapid biodegradation in standard water treatment facilities.
-
Waste Codes (Generic Recommendation):
-
If pure: LAB PACK (Small Container).
-
If in solvent: D001 (Ignitable) or F003 (Spent Non-Halogenated Solvents) depending on the carrier solvent.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217688, 4-(Dimethylaminomethyl)phenylacetic acid.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
Northwestern University Research Safety (2023). Hazardous Waste Disposal Guide: Organic Zwitterions. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
